- Pyrrolotriazine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 941714-57-4 (Methyl 3-bromo-1H-pyrrole-2-carboxylate)
941714-57-4 structure
Product Name:Methyl 3-bromo-1H-pyrrole-2-carboxylate
Numéro CAS:941714-57-4
Le MF:C6H6BrNO2
Mégawatts:204.021340847015
MDL:MFCD23106341
CID:1122365
Update Time:2025-05-25
Methyl 3-bromo-1H-pyrrole-2-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 3-bromo-1H-Pyrrole-2-carboxylic acid methyl ester
- Methyl 3-Bromopyrrole-2-carboxylate
- methyl 3-bromo-1H-pyrrole-2-carboxylate
- AK171920
- RWYUPXPKZMQREC-UHFFFAOYSA-N
- 7019AJ
- PB38397
- TRA0026484
- FCH1877829
- SB22087
- SY026993
- AB0072694
- Methyl 3-bromo-1H-pyrrole-2-carboxylate (ACI)
- 3-Bromopyrrole-2-carboxylic acid methyl ester
- Methyl 3-bromo-1H-pyrrole-2-carboxylate
-
- MDL: MFCD23106341
- Piscine à noyau: 1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
- La clé Inchi: RWYUPXPKZMQREC-UHFFFAOYSA-N
- Sourire: O=C(C1=C(Br)C=CN1)OC
Propriétés calculées
- Qualité précise: 202.95800
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 2
- Complexité: 140
- Surface topologique des pôles: 42.1
Propriétés expérimentales
- Dense: 1.674±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 286.2±20.0 ºC (760 Torr),
- Point d'éclair: 126.9±21.8 ºC,
- Solubilité: Légèrement soluble (3,5 G / l) (25 ºC),
- Le PSA: 42.09000
- Le LogP: 1.56380
Methyl 3-bromo-1H-pyrrole-2-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,2-8°C(BD301530)
Methyl 3-bromo-1H-pyrrole-2-carboxylate Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Methyl 3-bromo-1H-pyrrole-2-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ324-250mg |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 250mg |
156CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ324-1g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 1g |
322.0CNY | 2021-07-17 | |
| abcr | AB452136-1 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 1g |
€230.00 | 2023-04-22 | |
| abcr | AB452136-5 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 5g |
€327.40 | 2022-06-10 | |
| abcr | AB452136-10 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 10g |
€477.50 | 2022-06-10 | |
| abcr | AB452136-25 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 25g |
€853.80 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30600-250mg |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 250mg |
¥111.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30600-1g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 1g |
¥235.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30600-5g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 5g |
¥879.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30600-25g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 25g |
¥3693.0 | 2022-04-27 |
Methyl 3-bromo-1H-pyrrole-2-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ; cooled; 5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 5 h, 65 °C
Référence
- Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji-Trost Process, Chemistry - A European Journal, 2020, 26(63), 14330-14334
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
Référence
- Preparation of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; rt → reflux; 2 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Process for preparation of compound for treating hepatitis B, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Zinc bromide
Référence
- A Total Synthesis of the Marine Alkaloid Ningalin B from (S)-Proline, Australian Journal of Chemistry, 2009, 62(7), 683-691
Méthode de production 6
Conditions de réaction
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; 5 h, 18 °C
Référence
- Attempts to Mimic Key Bond-Forming Events Associated with the Proposed Biogenesis of the Pentacyclic Lamellarins, Australian Journal of Chemistry, 2008, 61(2), 80-93
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 0 °C; 4 h, rt
Référence
- Pyrrolotriazinone derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Propargyl alcohol Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 20 h, 80 °C
Référence
- Synthesis of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones via Sonogashira-Hagihara cross-coupling of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate and subsequent iodine-mediated cyclization, Heterocycles, 2018, 97(2), 916-930
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; cooled; overnight, rt
Référence
- Preparation of amide compounds containing adamantane moiety as 11β-HSD1 inhibitors, World Intellectual Property Organization, , ,
Methyl 3-bromo-1H-pyrrole-2-carboxylate Raw materials
- Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
- 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate
- 3-bromo-1H-Pyrrole-2-carboxylic acid
Methyl 3-bromo-1H-pyrrole-2-carboxylate Preparation Products
Methyl 3-bromo-1H-pyrrole-2-carboxylate Littérature connexe
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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